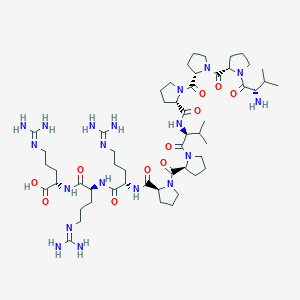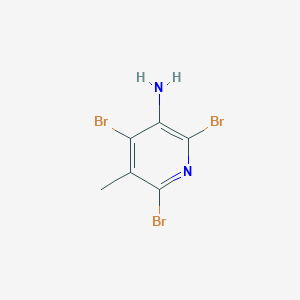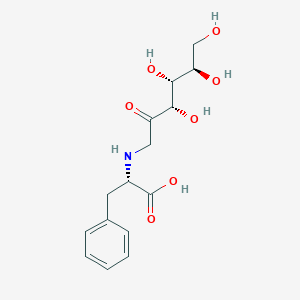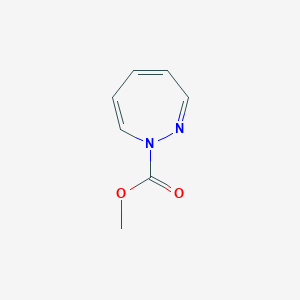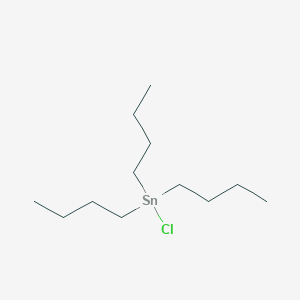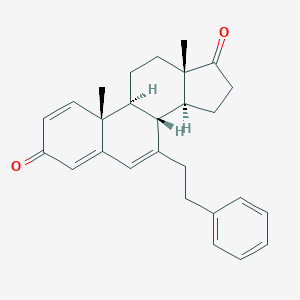
7-Phenethyl-1,4,6-androstatriene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenethyl-1,4,6-androstatriene-3,17-dione, commonly known as ATD, is a steroidal aromatase inhibitor. It has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research.
Wirkmechanismus
ATD works by inhibiting the enzyme aromatase, which is responsible for converting androgens into estrogens. By inhibiting aromatase, ATD reduces the levels of estrogen in the body, leading to an increase in testosterone levels. This mechanism of action makes ATD a potent anti-estrogenic agent.
Biochemische Und Physiologische Effekte
ATD has been shown to have various biochemical and physiological effects, including an increase in testosterone levels, a decrease in estrogen levels, and a reduction in body fat. It has also been shown to improve muscle strength and endurance.
Vorteile Und Einschränkungen Für Laborexperimente
ATD has several advantages for lab experiments, including its ability to inhibit aromatase activity and its potency as an anti-estrogenic agent. However, its limitations include its potential toxicity and its effects on other physiological processes, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on ATD, including its potential therapeutic applications in cancer treatment, male contraception, and hormone replacement therapy. Additionally, further research is needed to investigate the long-term effects of ATD on various physiological processes and its potential toxicity.
In conclusion, ATD is a potent aromatase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and its long-term effects on the body.
Synthesemethoden
ATD can be synthesized using various methods, including the oxidation of androstenedione and the reduction of 1,4,6-androstatriene-3,17-dione. The most commonly used method involves the oxidation of androstenedione using chromium trioxide and pyridine.
Wissenschaftliche Forschungsanwendungen
ATD has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, male contraception, and hormone replacement therapy. It has also been used in research to investigate the role of aromatase in various physiological processes.
Eigenschaften
CAS-Nummer |
131802-67-0 |
|---|---|
Produktname |
7-Phenethyl-1,4,6-androstatriene-3,17-dione |
Molekularformel |
C27H30O2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7-(2-phenylethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C27H30O2/c1-26-14-12-21(28)17-20(26)16-19(9-8-18-6-4-3-5-7-18)25-22-10-11-24(29)27(22,2)15-13-23(25)26/h3-7,12,14,16-17,22-23,25H,8-11,13,15H2,1-2H3/t22-,23-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
KAZZIVRRZAPNCV-CVSNDOPFSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CCC5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5 |
Synonyme |
7-PEATDO 7-phenethyl-1,4,6-androstatriene-3,17-dione 7-phenethylandrosta-1,4,6-triene-3,17-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



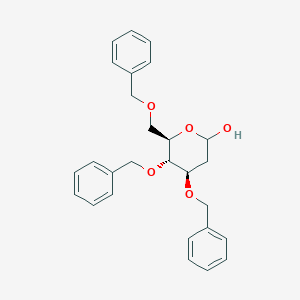
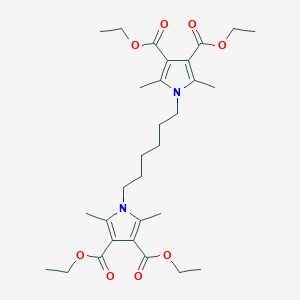
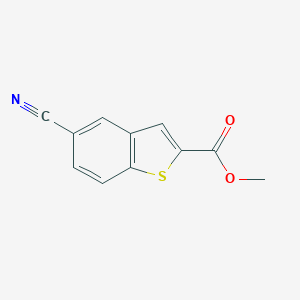
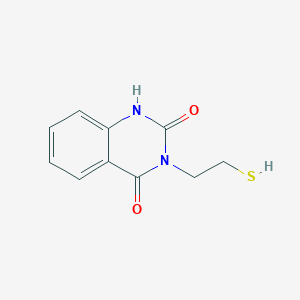

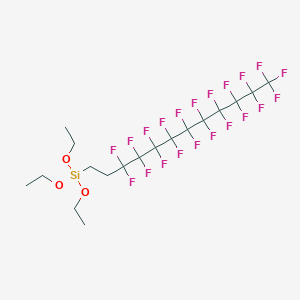
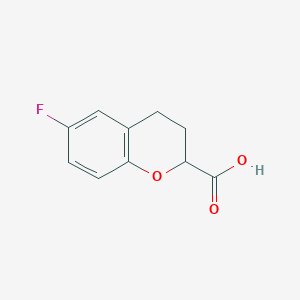
![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
